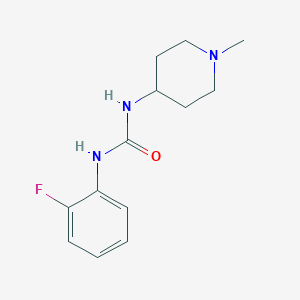![molecular formula C21H16N4O2 B5265856 N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide](/img/structure/B5265856.png)
N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide, also known as PPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PPQ belongs to the class of quinoxaline derivatives that are known for their diverse biological activities.
作用機序
The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activation of Akt and ERK1/2, which are key signaling pathways involved in cancer cell growth and survival. This compound has also been shown to inhibit the activity of reverse transcriptase, which is essential for the replication of HIV-1 and HCV.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide is its potent anticancer activity against various cancer cell lines. This compound has also been shown to have neuroprotective effects and to inhibit the replication of viruses such as HIV-1 and HCV. However, the limitations of this compound include its poor solubility in water, which may limit its bioavailability, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. This compound may also have potential applications in the treatment of other diseases, such as autoimmune disorders and metabolic disorders. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
合成法
The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide involves the reaction of 2-phenoxypyridine-3-carbaldehyde with ethyl quinoxaline-5-carboxylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by reduction with sodium borohydride to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to inhibit the replication of viruses such as HIV-1 and HCV.
特性
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20(17-9-4-10-18-19(17)23-13-12-22-18)25-14-15-6-5-11-24-21(15)27-16-7-2-1-3-8-16/h1-13H,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBNVXCZROWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-methyl-7-(2-methylphenyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5265805.png)
![4-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5265811.png)
![2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5265816.png)
![1-methyl-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5265835.png)
![N-({1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5265841.png)

![1-{3-[(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5265863.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5265870.png)
![methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5265877.png)
![7-tert-butyl-2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5265884.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-pyrrol-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5265891.png)
![3-sec-butyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5265892.png)
![2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
